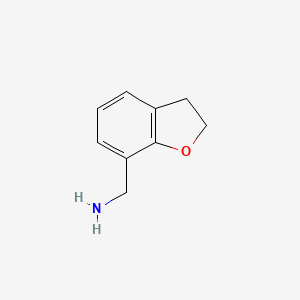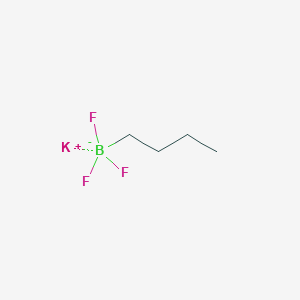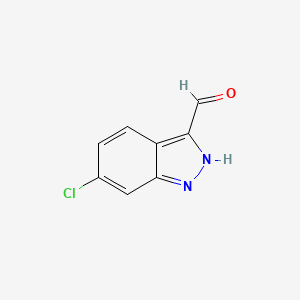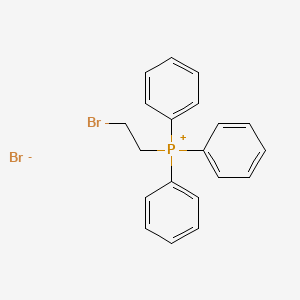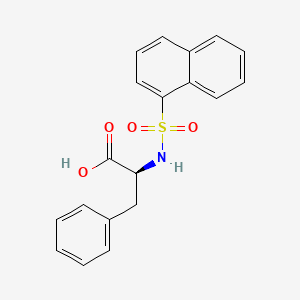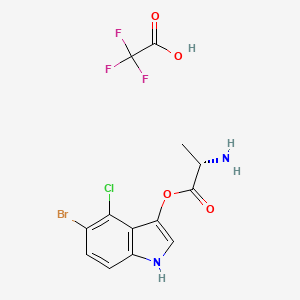
(S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate 2,2,2-trifluoroacetate
Overview
Description
(S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate 2,2,2-trifluoroacetate is a complex organic compound that features a unique combination of halogenated indole and trifluoroacetate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate 2,2,2-trifluoroacetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the halogenation of indole derivatives followed by esterification and amination reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and esterification processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dehalogenated or partially reduced products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylates, while substitution reactions can produce a variety of functionalized indole derivatives.
Scientific Research Applications
(S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound is utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s halogenated indole moiety allows it to bind to active sites and modulate biological activities. The trifluoroacetate group enhances its stability and bioavailability, making it an effective agent in various biochemical assays.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-1H-indole: A simpler analog without the ester and trifluoroacetate groups.
2-Aminopropanoate derivatives: Compounds with similar amino acid structures but lacking the indole moiety.
Trifluoroacetate esters: Esters containing the trifluoroacetate group but with different core structures.
Uniqueness
(S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate 2,2,2-trifluoroacetate is unique due to its combination of halogenated indole and trifluoroacetate moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(5-bromo-4-chloro-1H-indol-3-yl) (2S)-2-aminopropanoate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClN2O2.C2HF3O2/c1-5(14)11(16)17-8-4-15-7-3-2-6(12)10(13)9(7)8;3-2(4,5)1(6)7/h2-5,15H,14H2,1H3;(H,6,7)/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDTVRRPODUHAV-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClF3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647364 | |
| Record name | Trifluoroacetic acid--5-bromo-4-chloro-1H-indol-3-yl L-alaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207725-18-6 | |
| Record name | Trifluoroacetic acid--5-bromo-4-chloro-1H-indol-3-yl L-alaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


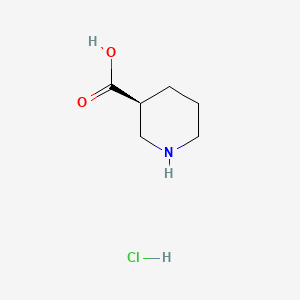
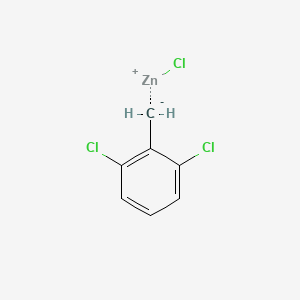

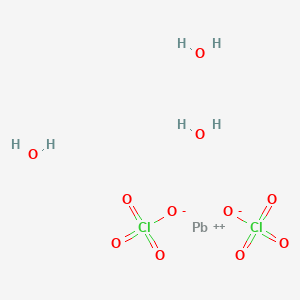
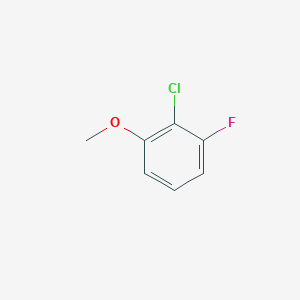
![5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one](/img/structure/B1593021.png)
